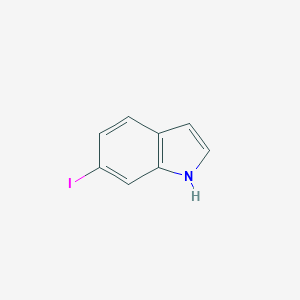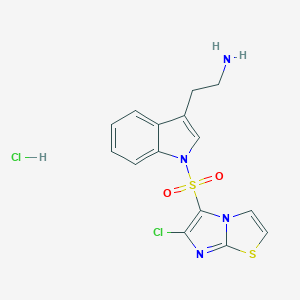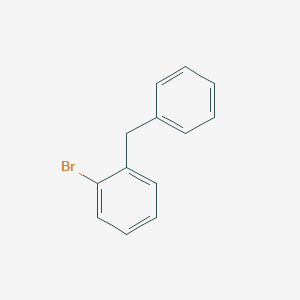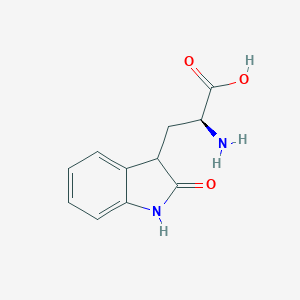
beta-3-Oxindolylalanine
Übersicht
Beschreibung
Beta-3-Oxindolylalanine, also known as hydroxytryptophan, is a compound that has been studied for its spectroscopic and chromatographic properties . It is the main intermediate in tryptophan degradation occurring in acid hydrolysis of protein .
Synthesis Analysis
The synthesis of beta-3-Oxindolylalanine has been described in a study by Cornforth et al., where they synthesized DL-beta-3-oxindolylalanine (DL-hydroxytryptophan) .Molecular Structure Analysis
The molecular formula of beta-3-Oxindolylalanine is C11H12N2O3, and it has a molecular weight of 220.22500 . The structure includes an indolinone group, which is a type of oxindole .Chemical Reactions Analysis
Beta-3-Oxindolylalanine is the main intermediate in tryptophan degradation during the acid hydrolysis of protein . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
Beta-3-Oxindolylalanine has a density of 1.344g/cm3 and a boiling point of 471.9ºC at 760 mmHg . Its exact mass is 220.08500, and it has a LogP value of 1.30970 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Plants
Research has identified metabolites related to indole-3-acetic acid (IAA) in Arabidopsis thaliana, highlighting the complexity of metabolic pathways in plants. Oxidative IAA metabolites, including compounds like OxIAA-Glc, have been studied for their roles in plant growth and development processes (Kai et al., 2007).
Enzyme Mechanisms
The mechanism of phenylalanine aminomutase, an enzyme involved in the biosynthesis of certain amino acids including beta-phenylalanine, has been elucidated. This understanding is crucial for the study of biochemical pathways and the development of biotechnological applications (Mutatu et al., 2007).
Biochemical Properties and Drug Biosynthesis
Beta-methylphenylalanine, a non-proteogenic unnatural amino acid, has been studied for its biochemical properties and potential applications in drug biosynthesis, as seen in studies related to Taxol, an anticancer drug (Walker et al., 2004).
Therapeutic Applications
The anti-arthritic activity of beta-methylphenylalanine has been explored in experimental studies. Understanding the mechanisms underlying its effects can contribute to the development of new therapeutic strategies for chronic disorders like arthritis (Ren et al., 2019).
Enzyme Structure and Function
The study of the crystal structure of a beta-phenylalanine aminotransferase from Variovorax paradoxus sheds light on enzyme structure and function. This knowledge is essential for the development of enzymes with specific properties for industrial applications (Crismaru et al., 2012).
Enzyme Purification and Cloning
Efforts in purifying and cloning phenylalanine aminomutase, involved in the biosynthesis of important compounds like Taxol, are crucial for understanding enzyme functions and for potential biotechnological applications (Steele et al., 2005).
Radical Initiation in Biochemical Reactions
The study of ribonucleotide reductase from Chlamydia trachomatis has revealed unique aspects of radical initiation in biochemical reactions, which can inform the design of novel biochemical processes (Jiang et al., 2008).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCKRJKEWLPTL-MQWKRIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-3-Oxindolylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



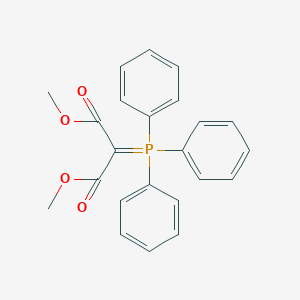
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
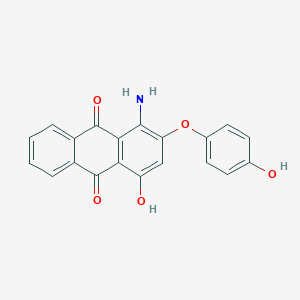
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
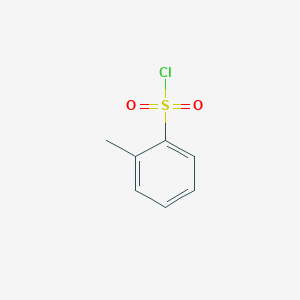
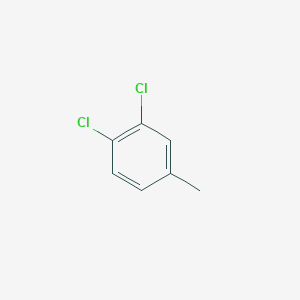
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
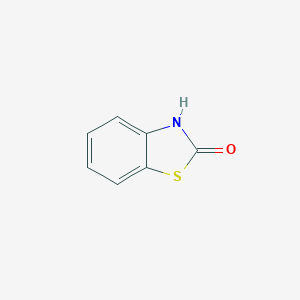
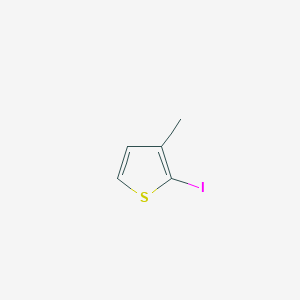
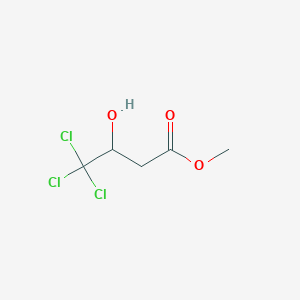
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
